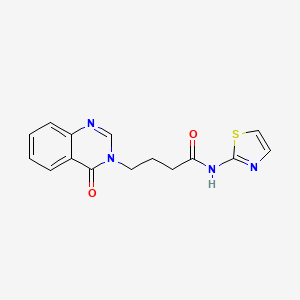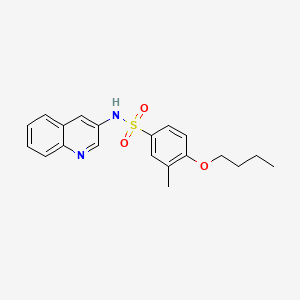![molecular formula C15H16FN3O2 B12188193 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(pyrrolidin-1-yl)propan-1-one](/img/structure/B12188193.png)
3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(pyrrolidin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(pyrrolidin-1-yl)propan-1-one is a complex organic compound that features a fluorophenyl group, an oxadiazole ring, and a pyrrolidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(pyrrolidin-1-yl)propan-1-one typically involves the formation of the oxadiazole ring followed by the introduction of the fluorophenyl and pyrrolidine groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the oxadiazole ring can be formed by reacting hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to monitor reaction conditions and product specifications.
Chemical Reactions Analysis
Types of Reactions
3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(pyrrolidin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups, potentially altering the compound’s biological activity.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a range of fluorophenyl derivatives.
Scientific Research Applications
3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(pyrrolidin-1-yl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(pyrrolidin-1-yl)propan-1-one involves its interaction with specific molecular targets. The oxadiazole ring and fluorophenyl group are known to participate in hydrogen bonding and hydrophobic interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid: Similar in structure but with different functional groups.
4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1-one: Another compound with an oxadiazole ring and fluorophenyl group.
Uniqueness
The uniqueness of 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(pyrrolidin-1-yl)propan-1-one lies in its combination of the oxadiazole ring, fluorophenyl group, and pyrrolidine moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
Properties
Molecular Formula |
C15H16FN3O2 |
|---|---|
Molecular Weight |
289.30 g/mol |
IUPAC Name |
3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-pyrrolidin-1-ylpropan-1-one |
InChI |
InChI=1S/C15H16FN3O2/c16-12-5-3-11(4-6-12)15-17-13(21-18-15)7-8-14(20)19-9-1-2-10-19/h3-6H,1-2,7-10H2 |
InChI Key |
WAYFGYQKGWHILX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)CCC2=NC(=NO2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B12188123.png)

acetyl}amino)ethyl]-1H-indole-2-carboxamide](/img/structure/B12188133.png)
![N-[4-(3-ethyl-2,6-dioxopiperidin-3-yl)phenyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide](/img/structure/B12188134.png)
![[(2-Bromo-4,5-dimethylphenyl)sulfonyl]cyclohexylethylamine](/img/structure/B12188137.png)
![N-(3,4-dimethylphenyl)-2-({5-[(2-fluorophenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B12188143.png)
![N-benzyl-3-ethyl-N-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B12188144.png)
![4-[5-Chloro-4-methyl-2-(pentyloxy)benzenesulfonyl]-2,6-dimethylmorpholine](/img/structure/B12188151.png)

![N-[(2Z)-4-{3-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B12188162.png)
![N-benzo[c]1,2,5-oxadiazol-4-yl-3-{5-[(4-fluorophenyl)methylene]-2,4-dioxo(1,3-thiazolidin-3-yl)}propanamide](/img/structure/B12188166.png)



